molecular formula C12H16N2O2 B14297293 N-Cyclohexyl-3-nitroaniline CAS No. 121086-17-7

N-Cyclohexyl-3-nitroaniline

Cat. No.: B14297293
CAS No.: 121086-17-7
M. Wt: 220.27 g/mol
InChI Key: AMWRAALWQRUDKH-UHFFFAOYSA-N
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Description

Contextualization within Nitroaniline and Cyclohexylamine (B46788) Chemistry

N-Cyclohexyl-3-nitroaniline is structurally characterized by three key components: a benzene (B151609) ring, a nitro group (-NO2) in the meta position, and a cyclohexyl group attached to an amino group (-NH-). This structure places it at the intersection of nitroaniline and cyclohexylamine chemistry.

Nitroanilines are a class of compounds where a nitro group is attached to an aniline (B41778) molecule. The nitro group is strongly electron-withdrawing, which significantly influences the chemical properties of the aromatic ring and the amino group. undip.ac.id Specifically, the presence of the nitro group decreases the basicity of the amino group compared to aniline. quora.commsu.edu This is because the electron-withdrawing nature of the nitro group delocalizes the lone pair of electrons on the nitrogen atom, making them less available to accept a proton. quora.commsu.edu 3-nitroaniline (B104315), a precursor to N-cyclohexyl-3-nitroaniline, is a valuable intermediate in the synthesis of dyes and pigments. solubilityofthings.comchemimpex.com

The combination of the electron-withdrawing nitro group on the aromatic ring and the electron-donating cyclohexyl group on the nitrogen atom creates a unique electronic and steric environment in N-Cyclohexyl-3-nitroaniline, dictating its reactivity and potential applications.

Significance of the N-Cyclohexyl-3-nitroaniline Scaffold in Modern Synthetic Transformations and Material Science Precursors

The N-cyclohexyl-3-nitroaniline scaffold serves as a versatile building block in modern organic synthesis. The presence of multiple functional groups—the nitro group, the secondary amine, and the aromatic ring—allows for a variety of chemical transformations.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding a diamine derivative. evitachem.comevitachem.com This transformation opens up pathways to synthesize a wide range of compounds, including those with potential biological activity or applications in polymer chemistry.

Reactions of the Amine: The secondary amine can participate in various coupling reactions, such as N-arylation, to form more complex structures. nih.gov Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for this purpose. nih.gov

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, although the positions of substitution are directed by the existing nitro and amino groups. evitachem.com

In the realm of material science , nitroaniline derivatives are known for their use as intermediates in the synthesis of dyes and pigments. evitachem.comchemimpex.com The specific properties of N-cyclohexyl-3-nitroaniline, such as its color and potential for incorporation into larger conjugated systems, make it a candidate for investigation in the development of new organic materials. kashanu.ac.ir The interplay between the electron-donating and electron-withdrawing groups can lead to interesting optical and electronic properties. For instance, some organic molecules with similar donor-acceptor structures exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. bibliotekanauki.pl

Historical Trajectories and Contemporary Research Approaches for N-Cyclohexyl-3-nitroaniline

Historically, research on substituted anilines has been driven by the dye industry. solubilityofthings.comchemimpex.com The synthesis of a vast array of aniline derivatives has been a cornerstone of this field. The development of synthetic methodologies to create specific isomers and derivatives with desired properties has been a continuous effort.

Contemporary research on N-cyclohexyl-3-nitroaniline and related compounds focuses on more specialized applications. Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, have enabled more efficient and selective synthesis of such molecules. nih.gov

Current research approaches often involve:

Novel Synthetic Routes: Developing more efficient, environmentally friendly, and high-yielding methods for the synthesis of N-cyclohexyl-3-nitroaniline and its derivatives. Published literature describes the synthesis of N-cyclohexyl-3-nitroaniline from precursors like 3-nitrochlorobenzene and cyclohexylamine with yields of up to 97%. chemsrc.com Other routes include the reaction of 1-iodo-3-nitrobenzene (B31131) or 3-bromonitrobenzene with cyclohexylamine. chemsrc.com

Exploration of Chemical Reactivity: Investigating the reactivity of the various functional groups to create novel molecular architectures.

Material Science Applications: Synthesizing and characterizing new materials derived from the N-cyclohexyl-3-nitroaniline scaffold to explore their optical, electronic, and other physical properties. kashanu.ac.ir

Computational Studies: Employing theoretical calculations, such as Density Functional Theory (DFT), to predict and understand the electronic structure, reactivity, and potential properties of the molecule. bibliotekanauki.pl

Data Tables

Table 1: Physicochemical Properties of N-Cyclohexyl-3-nitroaniline

PropertyValue
CAS Number 121086-17-7 chemsrc.com
Molecular Formula C12H16N2O2 chemsrc.com
Molecular Weight 220.27 g/mol chemsrc.com
LogP 3.93560 chemsrc.com
PSA (Polar Surface Area) 57.85 Ų chemsrc.com

Table 2: Synthetic Routes for N-Cyclohexyl-3-nitroaniline

Starting Material 1Starting Material 2Reagents/ConditionsYieldReference
3-NitrochlorobenzeneCyclohexylamineNot specified~97% chemsrc.com
1-Iodo-3-nitrobenzeneCyclohexylamineNot specified~63% chemsrc.com
3-BromonitrobenzeneCyclohexylamineNot specified~88% chemsrc.com
Benzenesulfonamide, 4-methyl-N-(3-nitrophenyl)-Cyclohexanolp-Toluenesulfonic acid~35% chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

121086-17-7

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-cyclohexyl-3-nitroaniline

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6H2

InChI Key

AMWRAALWQRUDKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

**synthetic Methodologies for N Cyclohexyl 3 Nitroaniline and Its Chemical Derivatives**

Established and Classical Synthetic Pathways

Traditional methods for synthesizing N-Cyclohexyl-3-nitroaniline and its analogues rely on fundamental organic reactions. These pathways, while effective, often involve stoichiometric reagents and can present challenges in terms of selectivity and waste generation.

Nucleophilic aromatic substitution (NAS) is a cornerstone of aromatic chemistry and a primary method for forming aryl-amine bonds. govtpgcdatia.ac.in The reaction's viability hinges on the presence of strong electron-withdrawing groups on the aromatic ring, which activate the ring towards attack by a nucleophile. masterorganicchemistry.comopenstax.org The nitro group (–NO₂) is a powerful electron-withdrawing group, making nitro-substituted aromatic rings excellent substrates for NAS reactions.

In this approach, a benzene (B151609) ring substituted with a nitro group at the meta-position and a suitable leaving group (typically a halogen, such as F or Cl) at the 1-position is treated with cyclohexylamine (B46788). The cyclohexylamine acts as the nucleophile, attacking the carbon atom bearing the leaving group and displacing it. britannica.com The presence of the nitro group at the meta-position, while not providing resonance stabilization to the intermediate Meisenheimer complex as effectively as ortho or para substituents, still sufficiently activates the ring for the substitution to occur, often requiring elevated temperatures. openstax.org

A general representation involves the reaction of a 1-halo-3-nitrobenzene with cyclohexylamine. For instance, the synthesis of a related compound, N-cyclohexyl-4-cyano-2-nitroaniline, has been demonstrated by reacting 3-chloro-2-nitrobenzonitrile (B1632440) with cyclohexylamine at 80°C. prepchem.com Similarly, processes have been developed for reacting 4-fluoro-3-nitroanilines with various amines, including cyclohexylamine, to produce N-substituted nitroanilines, highlighting the utility of fluoroarenes as NAS substrates. google.com

Table 1: Example of Nucleophilic Aromatic Substitution for an N-Cyclohexyl-nitroaniline Derivative

Reactant 1 Reactant 2 Solvent Conditions Product Yield
3-chloro-2-nitrobenzonitrile Cyclohexylamine Dimethylformamide (DMF) 80°C, 1 h N-cyclohexyl-4-cyano-2-nitroaniline 65%

Data derived from a representative synthesis of a functionalized N-cyclohexyl-nitroaniline derivative. prepchem.com

Reductive amination is a highly versatile and widely used method for synthesizing amines. masterorganicchemistry.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. To synthesize N-Cyclohexyl-3-nitroaniline, this strategy employs 3-nitroaniline (B104315) and cyclohexanone (B45756) as the primary reactants.

The reaction proceeds in two stages, which can be performed in one pot. First, the amino group of 3-nitroaniline attacks the carbonyl carbon of cyclohexanone to form a hemiaminal, which then dehydrates to form an N-(3-nitrophenyl)cyclohexan-1-imine intermediate. In the second stage, a reducing agent is used to reduce the imine C=N double bond to a single bond, yielding the final secondary amine product. thieme-connect.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com Borane-tetrahydrofuran complex (BH₃·THF) is also an effective reductant for this transformation. thieme-connect.com The choice of reducing agent can be critical for achieving high yields and avoiding side reactions, such as the reduction of the nitro group or the starting ketone.

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Key Features
Sodium Borohydride (NaBH₄) Methanol, Ethanol Common, inexpensive; can reduce aldehydes/ketones if conditions are not controlled.
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Acetic Acid Mild; selectively reduces iminium ions in the presence of carbonyls. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane, Acetic Acid Mild, non-toxic alternative to NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com

A third classical approach is the direct nitration of an N-cyclohexylaniline precursor. nih.gov This electrophilic aromatic substitution reaction involves treating N-cyclohexylaniline with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. google.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.

However, this method presents significant regioselectivity challenges. The cyclohexylamino group (–NH-cyclohexyl) is an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom. Consequently, direct nitration of N-cyclohexylaniline would be expected to yield primarily N-cyclohexyl-2-nitroaniline and N-cyclohexyl-4-nitroaniline. The formation of the desired N-cyclohexyl-3-nitroaniline (the meta-product) would be a minor pathway. Furthermore, nitration reactions can be aggressive, potentially leading to the formation of dinitro or trinitro products. softbeam.net Therefore, while theoretically possible, this route is generally not preferred for the selective synthesis of the 3-nitro isomer.

Innovative and Sustainable Synthesis of N-Cyclohexyl-3-nitroaniline

Modern synthetic chemistry places increasing emphasis on efficiency, safety, and environmental responsibility. This has driven the development of innovative methodologies that often rely on catalysis and adhere to the principles of green chemistry.

Catalysis offers a powerful means to improve the efficiency and selectivity of chemical reactions, including the synthesis of N-Cyclohexyl-3-nitroaniline. Catalytic approaches often involve reductive amination or related C-N bond-forming reactions under milder conditions with higher atom economy.

One innovative strategy is the one-pot catalytic reductive amination of a nitroarene with a carbonyl compound. This combines the reduction of the nitro group and the reductive amination sequence into a single, seamless process. For example, easily prepared heterogeneous catalysts like Ni/NiO composites have been shown to be effective for the one-pot reductive amination of various nitroarenes with carbonyl compounds using molecular hydrogen (H₂) as the reductant. nih.gov This approach eliminates the need to first synthesize and isolate the aniline (B41778), making the process more efficient.

Bimetallic catalysts have also shown great promise. For instance, Pd-Ru bimetallic catalysts supported on polyvinylpyrrolidone (B124986) (PVP) have been developed for the hydrogenation of nitroarenes. rsc.org Similarly, Rh/Pt bimetallic nanoparticles have been used for reductive cross-amination reactions. organic-chemistry.org The design of such catalysts, focusing on the synergistic effects between different metals, is crucial for achieving high activity and selectivity for the desired N-alkylation product over simple hydrogenation of the arene ring. rsc.orgresearchgate.net

Table 3: Selected Catalytic Systems for N-Aryl Amine Synthesis

Catalyst System Reaction Type Substrates Key Advantage
Ni/NiO One-pot Reductive Amination Nitroarenes, Carbonyls Heterogeneous, easily prepared, avoids pre-synthesis of aniline. nih.gov
Pd/C Reductive Amination Phenols, Hydrazine Converts readily available phenols directly to anilines. rsc.org
Pd₀.₅Ru₀.₅-PVP Hydrogenation/Amination Nitroarenes Effective bimetallic system for direct synthesis from nitro compounds. rsc.org

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.orgchemmethod.com Several of these principles are highly relevant to the synthesis of N-Cyclohexyl-3-nitroaniline.

Prevention : It is better to prevent waste than to treat or clean it up after it has been created. chemmethod.com Catalytic one-pot syntheses that combine multiple steps without isolating intermediates, such as the direct reductive amination of 3-nitronitrobenzene with cyclohexanone, minimize waste generation. nih.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination generally has a higher atom economy than a classical NAS reaction that displaces a halogen, as the only formal byproduct is water.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.org The use of heterogeneous or homogeneous catalysts (as discussed in 2.2.1) reduces the amount of waste generated compared to methods requiring stoichiometric amounts of reducing agents or other reagents. Catalysts can often be recycled and reused, further enhancing sustainability. rsc.org

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. acs.org One-pot reactions, such as the direct conversion of a nitro compound to the final N-cyclohexyl amine, are prime examples of this principle in action, as they avoid the isolation and purification of the intermediate aniline. nih.gov

By applying these principles, the synthesis of N-Cyclohexyl-3-nitroaniline can be shifted from traditional, resource-intensive routes to more efficient, sustainable, and economically viable manufacturing processes.

Flow Chemistry and Continuous Reaction Techniques for Scalable Synthesis

Continuous flow chemistry offers significant advantages for the scalable synthesis of substituted anilines, providing enhanced safety, efficiency, and control over reaction conditions compared to traditional batch methods. acs.orgsioc-journal.cn This technology is particularly beneficial for handling reactive intermediates and optimizing reaction parameters. acs.org

Flow reactors have been successfully employed for various transformations relevant to the synthesis of N-cyclohexyl-3-nitroaniline and its derivatives. For instance, the catalytic hydrogenation of nitroaromatic compounds, a key step in the potential synthesis of amino derivatives from nitro precursors, has been extensively studied in flow-through catalytic reactors. mdpi.com These systems often utilize metal nanoparticles immobilized on porous supports, allowing for high conversion rates and catalyst stability over extended periods. mdpi.com For example, the hydrogenation of 4-nitroaniline (B120555) (a related nitroaromatic compound) has been demonstrated with high conversion rates depending on the flow rate. mdpi.com

Continuous-flow methods also provide a safe and efficient means for generating and using unstable intermediates like aryldiazonium salts, which can be subsequently used in reactions such as Meerwein arylations. acs.org Furthermore, the Baeyer–Mills reaction, a condensation of nitrosobenzenes with anilines, has been adapted to a continuous flow setup, enabling the large-scale synthesis of azobenzene (B91143) derivatives. nih.gov This approach has been shown to be highly efficient, particularly for electron-rich anilines, and allows for easy scalability. nih.gov The development of multi-step continuous-flow systems allows for the sequential transformation of molecules, increasing molecular complexity in a controlled and efficient manner. sioc-journal.cnrsc.org

Table 1: Examples of Continuous Flow Reactions Relevant to Substituted Aniline Synthesis

Reaction TypeSubstratesCatalyst/ReagentsKey Advantage
Catalytic HydrogenationNitroaromaticsImmobilized Metal Nanoparticles (e.g., Pd, Ag-Pd)High conversion, catalyst reusability mdpi.com
Meerwein ArylationAnilines, Ethyl vinyl etherFerroceneSafe generation of unstable aryldiazonium salts acs.org
Baeyer–Mills ReactionAnilines, NitrosobenzenesAcetic AcidScalable synthesis of azobenzenes nih.gov
Clauson−Kaas ReactionAnilines, 2,5-dimethoxytetrahydrofuranp-Toluenesulfonic acidMild conditions, suitable for scale-out diva-portal.org

Synthesis of Substituted N-Cyclohexyl-3-nitroaniline Derivatives and Analogues

The synthesis of derivatives and analogs of N-cyclohexyl-3-nitroaniline allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Regioselective functionalization is key to modifying the N-cyclohexyl-3-nitroaniline scaffold at specific positions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, and it is widely used for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance, making it a versatile tool for introducing the N-cyclohexylamino group onto a nitro-substituted aromatic ring or for further arylating the aniline nitrogen. wikipedia.org Different generations of catalyst systems have been developed to improve the efficiency and scope of this reaction, allowing for the coupling of a wide range of amines and aryl partners under mild conditions. wikipedia.org

The synthesis of N-substituted 1-arylcyclohexylamines has been achieved through various methods, including the reaction of arylmagnesium bromides with 1-dialkylaminocyclohexanecarbonitriles. researchgate.net Additionally, cascade reactions involving palladium catalysis have been developed for the regiocontrolled synthesis of N-arylbenzimidazoles from 2-chloroaryl sulfonates and two different nitrogen nucleophiles. nih.gov This strategy allows for the selective formation of one regioisomer over the other by carefully choosing the starting materials and reaction conditions. nih.gov

Researchers have also explored regioselective functionalization of related substituted anilines. For example, methods for the regioselective C7-arylation, olefination, and methylation of indoles have been developed. aablocks.com

The synthesis of chiral N-cyclohexyl-3-nitroaniline derivatives can be achieved through several asymmetric strategies. One approach involves the use of chiral catalysts in key bond-forming reactions. For instance, chiral Brønsted acids derived from BINOL have been used as effective organocatalysts in a variety of enantioselective transformations. sakura.ne.jp

Chemoenzymatic methods offer another powerful route to chiral amines. By combining biocatalytic amination with chemical transformations like the Buchwald-Hartwig N-arylation, it is possible to synthesize chiral N-arylamines in a one-pot process. nih.gov For example, a chiral amine can be generated from a ketone using an ω-transaminase, and then subsequently arylated using a palladium catalyst to yield the desired chiral aniline derivative. nih.gov The use of surfactants can help to compatibilize the biocatalytic and chemocatalytic steps, preventing inhibition of the palladium catalyst. nih.gov

The development of chiral N-heterocyclic carbene (NHC) gold complexes has also expanded the toolbox for asymmetric catalysis. researchgate.net These catalysts can be synthesized through various routes, including the resolution of racemic mixtures or the use of chiral backbones like binaphthyl frameworks. researchgate.net

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov These reactions are valuable for rapidly generating libraries of structurally diverse molecules.

The Ugi reaction is a well-known MCR that can be used to synthesize a wide variety of compounds, including tetrazoles and quinoxalines. nih.govwiley.com In the context of N-cyclohexyl-3-nitroaniline, the cyclohexylamino group could potentially be incorporated as the amine component in an Ugi-type reaction. For example, a three-component reaction between an aldehyde, an amine (such as cyclohexylamine), and an isocyanide can produce α-aminoamides. nih.gov

Several MCRs have been developed for the synthesis of quinoxaline (B1680401) derivatives, some of which incorporate a cyclohexyl group. wiley.comresearchgate.net For instance, a three-component reaction of o-phenylenediamine, an aldehyde, and cyclohexyl isocyanide can yield N-cyclohexyl-3-aryl-quinoxaline-2-amines. wiley.comresearchgate.net While a reaction with 3-nitroaniline failed to produce the desired four-component product in one reported case, the versatility of MCRs suggests that with further optimization, the N-cyclohexyl-3-nitroaniline scaffold could be incorporated into such synthetic strategies. acs.org

**mechanistic Investigations and Kinetic Studies of N Cyclohexyl 3 Nitroaniline Reactions**

Elucidation of Reaction Mechanisms in N-Cyclohexyl-3-nitroaniline Transformations

Mechanistic elucidation involves identifying the sequence of elementary steps through which a reaction proceeds, including the characterization of any intermediates and transition states. For a molecule with multiple functional groups like N-Cyclohexyl-3-nitroaniline, understanding these pathways is key to predicting its reactivity.

The reduction of the nitro group on the aromatic ring of N-Cyclohexyl-3-nitroaniline to a primary amine is a pivotal transformation, yielding N-cyclohexylbenzene-1,3-diamine. This reaction can proceed through several established pathways, primarily dependent on the reducing agent and reaction conditions. masterorganicchemistry.comacs.org

Two common mechanistic routes are the "direct" hydrogenation pathway and the "condensation" pathway. acs.org

Direct Hydrogenation Pathway: This is the most common route in catalytic hydrogenation (e.g., using H₂ with Pd/C, Pt, or Ni catalysts) and with many chemical reductants like iron in acidic media. masterorganicchemistry.comacs.orgcommonorganicchemistry.com The reaction is a six-electron reduction that proceeds through a sequence of two-electron steps. nih.gov

Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-N=O).

Nitroso to Hydroxylamine: The nitroso intermediate is rapidly reduced further to a hydroxylamino group (Ar-NHOH). nih.gov This step is often much faster than the initial reduction, making the nitroso intermediate difficult to detect. nih.gov

Hydroxylamine to Amine: The final step is the reduction of the hydroxylamino intermediate to the corresponding primary amine (Ar-NH₂).

Condensation Pathway: Under certain conditions, particularly with metal hydrides, intermediates can react with each other. acs.orgcommonorganicchemistry.com For instance, the nitrosoarene and hydroxylamine intermediates can condense to form an azoxy compound (Ar-N=N(O)-Ar), which is then sequentially reduced to an azo (Ar-N=N-Ar) and a hydrazo (Ar-NH-NH-Ar) compound before finally cleaving to form the aniline (B41778) product. acs.org However, for producing anilines, conditions are typically optimized to favor the direct pathway.

The choice of catalyst and support can significantly influence the mechanism. For example, supported gold catalysts on metal oxides like Al₂O₃ are effective for chemoselective nitro group reduction. The mechanism involves the cooperation of acid-base sites on the support and coordinatively unsaturated gold atoms, which facilitate the heterolytic dissociation of H₂ into H⁺/H⁻ pairs at the metal/support interface. acs.org

The secondary amine group in N-Cyclohexyl-3-nitroaniline is a nucleophilic center that can undergo various functionalization reactions. These reactions typically involve the lone pair of electrons on the nitrogen atom attacking an electrophile.

N-Alkylation and N-Acylation:

N-Alkylation: This involves the reaction of the amine with an alkyl halide (e.g., R-X) in an Sₙ2 reaction. The nitrogen atom acts as the nucleophile, displacing the halide and forming a new C-N bond. This would convert the secondary amine into a tertiary amine.

N-Acylation: Reaction with an acyl chloride or anhydride introduces an acyl group. The mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form an amide. Attenuating the strong activating effect of an amino group by converting it to an amide is a common strategy in aromatic chemistry to control reactivity in subsequent reactions like electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org

N-Arylation: The introduction of an additional aryl group onto the nitrogen atom can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net The generally accepted mechanism for this palladium-catalyzed reaction involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

Amine Coordination and Deprotonation: The N-Cyclohexyl-3-nitroaniline coordinates to the palladium center. A base then deprotonates the amine to form an amido-palladium complex.

Reductive Elimination: The new C-N bond is formed as the arylated amine product is reductively eliminated, regenerating the Pd(0) catalyst which re-enters the cycle. researchgate.net

Metal-free arylation pathways are also possible. For example, anilines can be activated by reactive intermediates like benzynes, leading to an aryl transfer reaction. researchgate.net

The direct observation and characterization of reaction intermediates and the analysis of transition states are critical for confirming a proposed mechanism. While specific studies on N-Cyclohexyl-3-nitroaniline are not available, principles can be drawn from related systems.

Reaction Intermediates: As discussed in the nitro reduction pathway (Section 3.1.1), nitroso (Ar-NO) and N-phenylhydroxylamine (Ar-NHOH) derivatives are key intermediates. acs.orgnih.gov Their presence can sometimes be inferred or detected by trapping experiments or spectroscopic methods under carefully controlled conditions. In amine-catalyzed reactions, enamine and iminium ion intermediates are common. For instance, in aldol reactions catalyzed by secondary amines, the amine first reacts with a carbonyl compound to form an enamine intermediate, which then acts as the nucleophile. researchgate.netnih.gov

Transition State Analysis: The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. ucsb.edu Its structure and energy determine the activation barrier of a reaction. Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these states. researchgate.net For example, in amine-catalyzed aldol reactions, transition states have been computationally modeled as half-chair structures stabilized by hydrogen bonding, which facilitates proton transfer and lowers the activation energy. researchgate.netnih.gov For cycloaddition reactions, the aromaticity of the transition state can determine whether a reaction is favorable under thermal or photochemical conditions, based on whether it adheres to Hückel's rule (4n+2 electrons) for aromaticity or Möbius rule (4n electrons) for anti-aromaticity. youtube.com Such theoretical studies could be applied to reactions of N-Cyclohexyl-3-nitroaniline to predict reactivity and stereoselectivity.

**computational Chemistry and Advanced Theoretical Studies of N Cyclohexyl 3 Nitroaniline**

Electronic Structure and Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory is a cornerstone of computational chemistry, offering a sophisticated model to describe the electronic structure of molecules. By solving approximations of the Schrödinger equation, this theory predicts the energies and shapes of molecular orbitals, which govern a molecule's reactivity and spectroscopic properties. For N-Cyclohexyl-3-nitroaniline, MO analysis reveals how the interplay between the electron-withdrawing nitro group, the electron-donating amino group, and the bulky cyclohexyl substituent dictates its electronic characteristics.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO (EHOMO) is related to the ionization potential, indicating the ease of removing an electron. A higher EHOMO value suggests a greater tendency for electron donation. Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity; a lower ELUMO value indicates a greater capacity to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. Conversely, a small gap suggests the molecule is more reactive and easily polarizable. In N-Cyclohexyl-3-nitroaniline, the nitro group is expected to lower the energy of the LUMO, while the cyclohexylamino group raises the energy of the HOMO, leading to a relatively moderate energy gap.

Electronic transitions, such as those observed in UV-Visible spectroscopy, are often described by the excitation of an electron from the HOMO to the LUMO. The energy of this transition corresponds approximately to the HOMO-LUMO gap. Theoretical calculations can predict these transition energies, providing valuable information about the molecule's optical properties.

Table 1: Calculated Frontier Orbital Energies for N-Cyclohexyl-3-nitroaniline Note: The following data are illustrative, based on typical values for similarly substituted nitroaniline systems as specific computational results for N-Cyclohexyl-3-nitroaniline are not readily available in the referenced literature. Calculations are typically performed using Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G basis set.*

ParameterEnergy (eV)
EHOMO-6.15
ELUMO-1.98
Energy Gap (ΔE)4.17

The distribution of electrons within a molecule is rarely uniform, leading to regions of varying electron density. This charge distribution is fundamental to understanding intermolecular interactions, solvation, and the sites of electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It is plotted onto a constant electron density surface of the molecule, using a color scale to indicate electrostatic potential.

Red regions indicate negative electrostatic potential, where electron density is high. These areas are rich in electrons and are susceptible to attack by electrophiles. In N-Cyclohexyl-3-nitroaniline, these regions are expected to be concentrated around the oxygen atoms of the nitro group.

Blue regions denote positive electrostatic potential, where electron density is low. These areas are electron-deficient and are prone to attack by nucleophiles. The hydrogen atoms of the amino group are typically associated with positive potential.

Green and yellow regions represent intermediate or near-neutral potential.

The MEP map for N-Cyclohexyl-3-nitroaniline would clearly illustrate the electronic influence of its functional groups. The nitro group creates a strongly negative potential, while the amine proton and parts of the aromatic ring exhibit a positive potential, highlighting the molecule's polar nature and guiding its interactions with other charged or polar species.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. These descriptors, derived within the framework of conceptual Density Functional Theory (DFT), provide a quantitative measure of reactivity.

Chemical Hardness (η): Defined as half the HOMO-LUMO gap, η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap and are less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules have a small energy gap and are more reactive.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it represents the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): This index quantifies the energy lowering of a molecule when it accepts electrons from the environment, defined as ω = μ² / (2η). It measures a molecule's propensity to act as an electrophile.

These descriptors help in comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 2: Calculated Global Reactivity Descriptors for N-Cyclohexyl-3-nitroaniline Note: These values are derived from the illustrative orbital energies in Table 1 and represent typical theoretical predictions.

DescriptorValue (eV)
Chemical Hardness (η)2.085
Chemical Softness (S)0.480
Electronegativity (χ)4.065
Chemical Potential (μ)-4.065
Electrophilicity Index (ω)3.96

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of a molecule is not static. Rotation around single bonds can lead to different spatial arrangements known as conformations or rotational isomers (rotamers). Conformational analysis involves studying the energetics of these different arrangements to identify the most stable (lowest energy) conformations and the energy barriers between them.

For N-Cyclohexyl-3-nitroaniline, conformational flexibility arises primarily from three sources:

Rotation around the C-N bond connecting the aniline (B41778) ring to the cyclohexyl group.

The ring-puckering of the cyclohexyl group itself, which typically adopts a stable chair conformation.

Rotation of the nitro group relative to the plane of the aniline ring.

The cyclohexyl ring is most stable in a chair conformation to minimize angular and torsional strain. The bond from the nitrogen atom to the cyclohexyl ring can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). Generally, the equatorial conformation is significantly more stable for a large substituent like the 3-nitrophenylamino group, as it avoids steric clashes (1,3-diaxial interactions) with the axial hydrogens on the cyclohexane (B81311) ring.

Theoretical calculations can map the potential energy surface by systematically rotating the key dihedral angles and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to rotation. The relative energies of these conformers determine their population at a given temperature. For N-Cyclohexyl-3-nitroaniline, the global minimum energy conformation is expected to feature an equatorial attachment to a chair-form cyclohexyl ring.

Steric hindrance plays a crucial role in determining the preferred conformation. The bulky cyclohexyl group can sterically interact with the nitro group or with the hydrogen atom at the ortho position of the aniline ring. These repulsive interactions, arising from the overlap of electron clouds, raise the energy of certain conformations and influence the rotational barriers around the C-N bond. This steric strain can force the aniline ring and the cyclohexyl group to twist relative to each other to find a more stable, less crowded arrangement.

Advanced Theoretical and Computational Analysis of N-Cyclohexyl-3-nitroaniline Remains Unexplored in Scientific Literature

A thorough and extensive search of scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational characterization of the chemical compound N-Cyclohexyl-3-nitroaniline. Despite the availability of advanced computational methods that are routinely used to predict the spectroscopic and reactive properties of molecules, specific research detailing these aspects for N-Cyclohexyl-3-nitroaniline has not been published.

Consequently, it is not possible to provide detailed, data-driven content for the theoretical prediction of its spectroscopic parameters and reactivity as requested. This includes the following specific areas of computational analysis:

Computational Vibrational Spectroscopy (IR, Raman): No studies detailing the theoretical infrared and Raman spectra of N-Cyclohexyl-3-nitroaniline are available. Such studies would typically involve Density Functional Theory (DFT) calculations to predict vibrational frequencies and intensities, offering insights into the molecule's structural characteristics.

Theoretical UV-Vis Absorption and Fluorescence: The electronic absorption and emission properties, which are predictable via Time-Dependent DFT (TD-DFT), have not been computationally investigated for this compound. Therefore, no data on its theoretical UV-Vis absorption maxima or fluorescence characteristics can be presented.

NMR Chemical Shift Prediction: While computational methods like Gauge-Including Atomic Orbital (GIAO) are powerful tools for predicting 1H and 13C NMR chemical shifts to aid in structural elucidation, no such predictive studies have been performed or published for N-Cyclohexyl-3-nitroaniline.

Prediction of Reaction Pathways and Transition States: The reactivity of N-Cyclohexyl-3-nitroaniline, including potential reaction mechanisms, energy barriers, and the structures of transition states, has not been explored using DFT or other quantum chemical methods.

The absence of this specific computational data in the public domain prevents the creation of the detailed research article and data tables as outlined. Future computational research would be necessary to generate the specific predictive data required for a comprehensive theoretical analysis of N-Cyclohexyl-3-nitroaniline.

**applications of N Cyclohexyl 3 Nitroaniline in Advanced Chemical Systems and Materials Science**

Role as a Ligand in Coordination Chemistry and Catalysis

Nitrogen-based ligands are fundamental in coordination chemistry due to their versatile electronic properties and ability to stabilize various metal centers. researchgate.net The secondary amine group in N-Cyclohexyl-3-nitroaniline serves as a potent coordination site, enabling its function as a ligand in the formation of metal complexes with applications in catalysis.

The synthesis of metal complexes using aniline (B41778) and its derivatives is a well-established field. nih.govisca.in Complexes of N-Cyclohexyl-3-nitroaniline can be prepared through the reaction of the ligand with various metal salts. The lone pair of electrons on the nitrogen atom of the amine group facilitates coordination to a metal center. The synthesis typically involves reacting the ligand with a metal chloride or acetate (B1210297) salt in a suitable solvent, such as ethanol, leading to the formation of the corresponding metal complex. isca.in

Research on related m-nitroaniline Schiff base complexes has demonstrated the successful coordination with metals like Copper (Cu) and Cobalt (Co). isca.in Similarly, metal complexes of other aniline derivatives have been synthesized with Iron (Fe), Zinc (Zn), Antimony (Sb), and Tin (Sn). nih.gov The general approach involves dissolving the ligand and the metal salt in an appropriate solvent and refluxing the mixture to facilitate complexation. isca.in The resulting complexes can often be isolated as stable crystalline solids. nih.gov The specific geometry and stability of the resulting complex are influenced by the metal ion, the solvent system, and the steric and electronic properties of the ligand itself. acs.orgresearchgate.net

Table 1: Representative Metals and Synthesis Conditions for Amine-Based Complexes

Metal Ion Typical Precursor Solvent General Conditions
Cobalt (II) Metal Chloride Ethanol Reflux
Copper (II) Metal Chloride Ethanol Stirring and Reflux
Nickel (II) Metal Chloride Ethanol/Water Reflux
Ruthenium (II) [RuCl₂(p-cymene)]₂ THF/Alcohols Transmetallation or Ligand Exchange
Iron (II) FeCl₂ Dichloromethane Stirring at Room Temperature

This table is illustrative, based on general synthesis methods for related amine and aniline complexes. isca.innih.govacs.orgresearchgate.net

Metal complexes derived from N-Cyclohexyl-3-nitroaniline are potential catalysts for a range of organic transformations, including carbon-carbon (C-C) coupling and hydrogenation reactions. Palladium complexes, in particular, are renowned for their catalytic prowess in cross-coupling reactions. acs.org Ligands based on aniline structures can support palladium catalysts used in C-N bond formation, a crucial step in the synthesis of many pharmaceuticals and organic materials. acs.org Nickel complexes are also widely employed as catalysts in C-C and C-heteroatom bond formation reactions, with mechanisms that can involve Ni(I) and Ni(III) oxidation states. nih.gov

In the realm of hydrogenation, ruthenium complexes bearing amine and triazenide ligands have shown high activity in the reduction of nitroarenes to the corresponding anilines under mild conditions. nih.gov Given that N-Cyclohexyl-3-nitroaniline contains a nitro group, its metal complexes could exhibit interesting catalytic properties for hydrogenation reactions, potentially acting on external substrates or undergoing intramolecular reduction. The catalytic hydrogenation of nitro compounds is a key industrial process, and catalysts based on palladium and nickel are actively studied for this purpose. chimicatechnoacta.ru The efficiency of such catalysts often depends on the specific ligand environment around the metal center. chimicatechnoacta.ruresearchgate.net

Table 2: Potential Catalytic Applications for N-Cyclohexyl-3-nitroaniline Metal Complexes

Reaction Type Metal Center Substrate Class Product Class
C-N Cross-Coupling Palladium Aryl Halides, Amines Arylated Amines
C-C Cross-Coupling Nickel, Palladium Organometallic Reagents, Organic Halides Biaryls, Substituted Alkenes
Nitroarene Reduction Ruthenium, Palladium, Nickel Nitroarenes Anilines

This table is based on the catalytic activity of complexes with structurally similar ligands. nih.govacs.orgnih.govresearchgate.net

Asymmetric catalysis relies on the use of chiral catalysts to produce enantiomerically enriched products, which is of paramount importance in the pharmaceutical industry. sigmaaldrich.com Chiral ligands are the cornerstone of many asymmetric catalysts, creating a specific three-dimensional environment that directs the stereochemical outcome of a reaction. sigmaaldrich.comnih.gov

Derivatives of N-Cyclohexyl-3-nitroaniline are promising candidates for the development of novel chiral ligands. The inherent chirality of a substituted cyclohexyl ring or the introduction of chiral centers on the aniline backbone can lead to effective chiral catalysts. A notable example involves the use of N-cyclohexyl-2-nitroaniline as a precursor in the synthesis of chiral-at-metal rhodium catalysts for asymmetric catalysis. uni-marburg.de Furthermore, chiral diamines, such as derivatives of trans-cyclohexanediamine, are well-known as "privileged" ligand scaffolds in a wide array of asymmetric transformations, including conjugate additions to nitroalkenes. researchgate.net By functionalizing N-Cyclohexyl-3-nitroaniline with additional coordinating groups or by resolving it into its constituent enantiomers, new classes of chiral ligands could be developed for stereoselective synthesis.

N-Cyclohexyl-3-nitroaniline as a Precursor for Functional Materials

The reactive amino and nitro functionalities of N-Cyclohexyl-3-nitroaniline, combined with its aromatic core, make it a suitable precursor for the synthesis of various functional materials, including polymers and pigments.

Aniline and its derivatives are important monomers for the synthesis of conducting polymers and other advanced materials. acs.org N-Cyclohexyl-3-nitroaniline can serve as a functional monomer in polymerization reactions. The amino group provides a reactive site for incorporation into polymer chains, for instance, through oxidative polymerization or by reaction with other monomers like epoxides or isocyanates.

Furthermore, the nitro group offers a route to additional functionality. It can be chemically reduced to an amino group, providing a second reactive site. This diamino derivative could then be used to synthesize polymers such as polyamides or polyimines, or to act as a cross-linking agent to create robust polymer networks. The synthesis of functionalized anilines as monomers for self-repairing and stimuli-responsive polymers highlights the potential in this area. acs.org Research into nitroaniline derivatives of diacetylene monomers for the study of nonlinear optical properties of their polymers also points to the value of the nitroaniline scaffold in materials science. researchgate.net

Nitroanilines are a cornerstone of the dye and pigment industry. chemimpex.com Specifically, 3-nitroaniline (B104315) is a key intermediate in the synthesis of azo dyes, which are widely used in the textile and printing industries for their vibrant colors. chemimpex.com N-Cyclohexyl-3-nitroaniline can function as a precursor in a similar fashion.

The synthesis of azo dyes from this compound would typically involve a two-step process:

Diazotization: The primary or secondary amino group is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).

Azo Coupling: The diazonium salt then acts as an electrophile, reacting with an electron-rich coupling component (such as a phenol, naphthol, or another aniline derivative) to form the characteristic azo (-N=N-) chromophore.

The cyclohexyl group would modify the properties of the resulting dye, likely increasing its hydrophobicity and potentially affecting its solubility and fastness properties on synthetic fibers. The specific color of the dye would depend on the electronic nature of the entire conjugated system, including the coupling partner. The use of nitroanilines as precursors is common in the formulation of oxidation dyes for hair coloring and in disperse dyes for synthetic fabrics. google.comjustia.com

Table 3: Classes of Dyes and Pigments Derived from Nitroaniline Precursors

Dye Class Chemical Feature Typical Application
Azo Dyes Contains one or more azo (-N=N-) groups Textiles, Printing Inks, Food Colorants
Disperse Dyes Low water solubility, non-ionic Dyeing synthetic fibers (e.g., polyester, nylon)
Oxidation Dyes Color formed via in-situ oxidation Permanent hair coloring

This table illustrates the general applications for which nitroaniline precursors are used. chemimpex.comgoogle.comekb.egresearchgate.net

Utilization in Chemical Sensing and Detection Methodologies (Non-biological)

The development of chemical sensors for industrial and environmental monitoring is a critical area of analytical chemistry. These sensors rely on specific chemical interactions between an analyte and a sensing material to produce a measurable signal.

The parent compound, 3-nitroaniline, is known to be used as a laboratory reagent in various chemical syntheses and can be employed in analytical chemistry for monitoring certain environmental pollutants. chemimpex.com However, specific studies detailing the use of N-Cyclohexyl-3-nitroaniline as a direct reagent for the targeted detection or analysis of other chemical species are not prominent in the available literature. Its functional groups could theoretically allow it to act as a chromogenic or fluorogenic reagent, where a color or fluorescence change occurs upon reaction with a specific analyte, but dedicated research on such applications is not found. EPA methods for analyzing semivolatile organic compounds list 3-nitroaniline, but specific mention or data for N-Cyclohexyl-3-nitroaniline is absent. epa.govepa.gov

Chemo-sensors are devices that integrate a chemical recognition element (receptor) with a signal transducer. Polymers and organic molecules are frequently used as the recognition element. researchgate.net The structural features of N-Cyclohexyl-3-nitroaniline, including the nitroaromatic system and the secondary amine, suggest it could potentially be incorporated into larger molecular structures or polymers designed for sensing applications. For instance, nitroaromatic compounds are often the targets of chemical sensing, particularly for explosives detection. rsc.org Conversely, molecules containing amine and aromatic functionalities can be designed to bind to specific analytes.

Despite this theoretical potential, there is a notable absence of published research demonstrating the integration or use of N-Cyclohexyl-3-nitroaniline as a key component in chemo-sensors for specific industrial or environmental analytes. Searches for its application in conductometric, optical, or electrochemical sensors did not yield specific examples or performance data. Therefore, no detailed findings on its role in chemo-sensor development can be provided.

**advanced Analytical Techniques for N Cyclohexyl 3 Nitroaniline and Its Transformation Products**

Spectroscopic Characterization for Structural Proof and Reaction Monitoring

Spectroscopy is used to elucidate the molecular structure of N-Cyclohexyl-3-nitroaniline and to track its formation or conversion during a chemical reaction. Each technique provides unique information about the molecule's connectivity, functional groups, and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. For N-Cyclohexyl-3-nitroaniline, the spectrum would be a composite of signals from the 3-nitroaniline (B104315) moiety and the cyclohexyl group.

¹H NMR: The spectrum would show distinct signals for the aromatic protons of the nitroaniline ring, typically in the downfield region (δ 7.0-8.0 ppm), with splitting patterns determined by their positions relative to the amino and nitro groups. rsc.orgchemicalbook.com The protons on the cyclohexyl ring would appear in the upfield region (δ 1.0-4.0 ppm). The proton attached to the nitrogen (N-H) would likely appear as a broad signal.

¹³C NMR: The spectrum would display signals for the six unique aromatic carbons and, depending on conformational dynamics, up to four signals for the cyclohexyl carbons (C1, C2/C6, C3/C5, C4). The carbons attached to the nitro and amino groups would have characteristic chemical shifts. rsc.orgnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for N-Cyclohexyl-3-nitroaniline

Atom Position (Nitroaniline Ring)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Atom Position (Cyclohexyl Ring)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C1-NH -~147C1' (CH) ~3.5~51
C2 ~7.5~109C2'/C6' (CH₂) ** ~1.2-2.0~33
C3-NO₂ -~149C3'/C5' (CH₂) ~1.2-2.0~25
C4 ~7.0~113C4' (CH₂) **~1.2-2.0~26
C5 ~7.3~130N-H Broad-
C6 ~7.6~121

This interactive table presents theoretically predicted NMR chemical shifts based on the known values for 3-nitroaniline and cyclohexylamine (B46788) fragments. Actual values may vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is excellent for identifying functional groups within a molecule and for monitoring reactions where these groups appear or disappear. uni-siegen.de

For N-Cyclohexyl-3-nitroaniline, the key functional groups each produce characteristic vibrational bands:

Nitro Group (NO₂): This group gives rise to two very strong and distinct stretching bands in the IR spectrum. The asymmetric stretch typically appears between 1550-1475 cm⁻¹, and the symmetric stretch appears between 1360-1290 cm⁻¹. spectroscopyonline.comorgchemboulder.com Their high intensity makes them easy to identify.

Amine Group (N-H): The N-H stretching vibration of the secondary amine appears as a single, sharp to medium band in the 3300-3500 cm⁻¹ region. researchgate.net The N-H bending vibration is also observable around 1600 cm⁻¹.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring are found in the 1450-1600 cm⁻¹ region.

Cyclohexyl Group: The aliphatic C-H stretching vibrations from the cyclohexyl ring are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). ias.ac.in

By monitoring the intensity of a specific band, such as the N-H stretch or a NO₂ stretch, one can track the formation of the product or the consumption of a reactant in real-time. nih.gov

Table 4: Characteristic Vibrational Frequencies for N-Cyclohexyl-3-nitroaniline

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Intensity
N-H (Amine) Stretch3300 - 3500Medium
C-H (Aromatic) Stretch3000 - 3100Medium-Weak
C-H (Aliphatic) Stretch2850 - 2960Strong
C=C (Aromatic) Stretch1450 - 1600Medium-Variable
NO₂ (Nitro) Asymmetric Stretch1550 - 1475Strong
NO₂ (Nitro) Symmetric Stretch1360 - 1290Strong
C-N Stretch1250 - 1350Medium

This interactive table summarizes the key IR and Raman absorption bands expected for the identification of N-Cyclohexyl-3-nitroaniline.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis (for mechanistic insights)nih.gov

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of N-Cyclohexyl-3-nitroaniline and its transformation products. It provides precise molecular weight information and detailed insights into the compound's structure through the analysis of its fragmentation patterns.

Molecular Ion and Fragmentation:

A primary fragmentation route would likely involve the loss of the nitro group (NO₂), a common fragmentation for nitroaromatic compounds. The position of the nitro group relative to the amino substituent can affect the fragmentation pathways. Studies on aminonitrobenzenes have shown that the loss of NO is a major decomposition process.

Hypothetical Fragmentation Data for N-Cyclohexyl-3-nitroaniline:

To illustrate the potential fragmentation pattern, the following interactive table presents hypothetical mass-to-charge ratios (m/z) and their corresponding fragment ions that could be expected in the mass spectrum of N-Cyclohexyl-3-nitroaniline.

m/z (Hypothetical)Proposed Fragment IonStructural Formula of Fragment
220[M]⁺ (Molecular Ion)[C₁₂H₁₆N₂O₂]⁺
174[M - NO₂]⁺[C₁₂H₁₆N]⁺
138[M - C₆H₁₀]⁺[C₆H₆N₂O₂]⁺
122[M - NO₂ - C₄H₂]⁺[C₈H₁₄N]⁺
92[C₆H₆N]⁺Phenylamine fragment
83[C₆H₁₁]⁺Cyclohexyl cation

This data is illustrative and based on general fragmentation patterns of related compounds.

The analysis of these fragmentation patterns is crucial for identifying unknown transformation products of N-Cyclohexyl-3-nitroaniline that may arise from environmental or metabolic processes.

Electrochemical Methods for Redox Behavior and Reactivity Studies

Electrochemical methods are powerful for investigating the redox properties of N-Cyclohexyl-3-nitroaniline, providing insights into its reactivity and potential transformation pathways. The nitro group in nitroaromatic compounds is known to be electrochemically active and can undergo reduction.

Redox Behavior of Nitroaromatic Compounds:

The electrochemical reduction of nitroaromatic compounds typically proceeds through a series of electron and proton transfer steps. In acidic media, the nitro group can be reduced to a hydroxylamine derivative, and further to an amino group. The specific reduction potentials and the number of electrons transferred can be determined using techniques like cyclic voltammetry.

The redox chemistry of various nitro compounds is a subject of interest for understanding their role in different chemical and biological systems. For example, the reduction of the nitro group can be a key step in their metabolic activation or degradation.

Hypothetical Electrochemical Data for N-Cyclohexyl-3-nitroaniline:

The following interactive table presents hypothetical data that might be obtained from a cyclic voltammetry experiment of N-Cyclohexyl-3-nitroaniline in an aqueous buffer, illustrating its potential redox behavior.

ParameterHypothetical ValueInterpretation
Cathodic Peak Potential (Epc)-0.65 V (vs. Ag/AgCl)Potential at which the nitro group is reduced.
Anodic Peak Potential (Epa)-0.58 V (vs. Ag/AgCl)Potential at which the reduced species is oxidized.
Peak Separation (ΔEp)70 mVSuggests a quasi-reversible one-electron transfer process.
MechanismR-NO₂ + e⁻ ⇌ [R-NO₂]⁻Initial one-electron reduction to a nitro anion radical.

This data is illustrative and based on the general electrochemical behavior of nitroaromatic compounds.

Studying the electrochemical behavior of N-Cyclohexyl-3-nitroaniline can help in predicting its environmental fate and designing potential remediation strategies based on redox transformations.

Future Directions and Emerging Research Avenues in N Cyclohexyl 3 Nitroaniline Chemistry

The landscape of chemical research is continually evolving, driven by the dual needs for innovation and sustainability. For specialized molecules like N-Cyclohexyl-3-nitroaniline, future research is poised to unlock new efficiencies, applications, and understanding. The convergence of advanced synthetic methods, green chemistry principles, materials science, and computational power charts a clear path forward for investigating this compound's full potential. Emerging avenues focus on creating this molecule more efficiently, utilizing it in sustainable technologies, integrating it into next-generation materials, and using artificial intelligence to accelerate discovery.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-Cyclohexyl-3-nitroaniline in reaction mixtures?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are preferred for quantification. Calibration standards prepared in methylene chloride/benzene matrices (e.g., 2,000 µg/mL) enable precise detection limits . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy with high-resolution mass spectrometry (HRMS) to validate molecular ion peaks and fragmentation patterns .

Q. What safety protocols are essential for handling N-Cyclohexyl-3-nitroaniline in laboratory settings?

  • Methodological Answer : Use closed systems or local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Safety showers and eyewash stations must be accessible. Storage should comply with flammability guidelines (e.g., <6°C for thermally unstable derivatives) .

Q. How does the solubility profile of N-Cyclohexyl-3-nitroaniline influence solvent selection for recrystallization?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and aromatic hydrocarbons (e.g., benzene) varies with nitro group positioning. Recrystallization trials should test mixed solvents (e.g., ethanol/water gradients) to optimize purity. Monitor solubility at elevated temperatures (e.g., 70–80°C) to avoid decomposition .

Advanced Research Questions

Q. How can conflicting NMR data for N-Cyclohexyl-3-nitroaniline derivatives be resolved during structural elucidation?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., para-substituent effects) require multidimensional NMR (e.g., 13C^{13}\text{C}-1H^{1}\text{H} HSQC) to resolve coupling patterns. Cross-validate with HRMS to confirm molecular formulae. For nitroso derivatives, dynamic NMR experiments may detect tautomeric equilibria .

Q. What strategies optimize the synthesis of N-Cyclohexyl-3-nitroaniline derivatives under nucleophilic substitution conditions?

  • Methodological Answer : Use copper(I)-catalyzed Ullmann coupling or palladium-mediated cross-coupling to enhance regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. For nitroso intermediates, employ anaerobic conditions to prevent oxidation .

Q. How do steric and electronic effects of the cyclohexyl group influence the reactivity of N-Cyclohexyl-3-nitroaniline in electrophilic substitution?

  • Methodological Answer : The cyclohexyl group’s steric bulk reduces ortho/para substitution rates. Density functional theory (DFT) calculations can predict charge distribution at the nitro-substituted aromatic ring. Experimental validation via kinetic studies (e.g., monitoring nitration rates under controlled acidity) is recommended .

Q. What experimental approaches assess the thermal stability of N-Cyclohexyl-3-nitroaniline under prolonged storage?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to identify decomposition onset temperatures. Accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) paired with HPLC purity checks quantify degradation products. Store samples in amber vials under inert gas to mitigate photolytic and oxidative pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for N-Cyclohexyl-3-nitroaniline analogs?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions. Recrystallize samples from multiple solvents and compare melting ranges. Cross-reference with published crystal structures (if available) to confirm lattice stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.